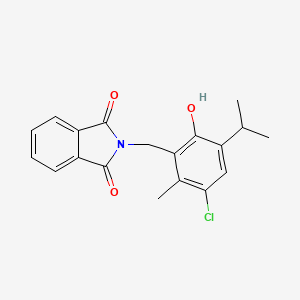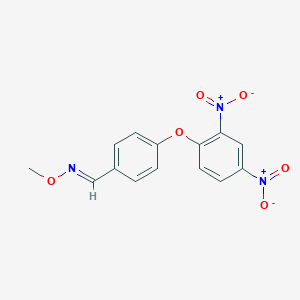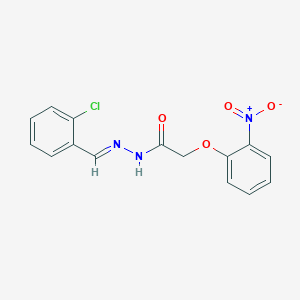
(3,4-dimethoxybenzyl)(4-methoxy-3-methylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzylamine derivatives often involves multistep chemical processes including reactions such as Wittig reactions, reductions, and condensations. For example, the synthesis of antineoplastic agents has been demonstrated through efficient multi-step processes, involving the Wittig reaction and subsequent reduction, showcasing a method that could potentially be adapted for the synthesis of (3,4-dimethoxybenzyl)(4-methoxy-3-methylbenzyl)amine (Pettit et al., 2003). Additionally, the use of protecting groups such as 3,4-dimethoxybenzyl (DMPM) has been highlighted for its role in synthetic strategies, offering insights into the synthetic manipulation of similar structures (Nakajima et al., 1988).
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms within a molecule and how this influences the compound's chemical behavior. Spectroscopic techniques such as NMR and X-ray diffraction are commonly used to elucidate the structure of benzylamine derivatives. For instance, structural studies on related compounds have provided valuable information on the configuration and conformation of these molecules, which is crucial for understanding their reactivity and interaction with biological targets (Ohashi & Sasada, 1977).
Chemical Reactions and Properties
Benzylamine derivatives undergo a variety of chemical reactions, including oxidation, reduction, and conjugation, which can significantly alter their chemical and physical properties. The selective deprotection of benzyl and dimethoxybenzyl protecting groups, for example, is critical in the synthetic modification of these compounds (Horita et al., 1986).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methoxy-3-methylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13-9-14(5-7-16(13)20-2)11-19-12-15-6-8-17(21-3)18(10-15)22-4/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUUTSPUVADYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)


![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine](/img/structure/B5589094.png)
![ethyl cyano[(2,5-dimethoxyphenyl)hydrazono]acetate](/img/structure/B5589113.png)
![7-[2-fluoro-4-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589120.png)

![4-methyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-2-amine](/img/structure/B5589127.png)
![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)
![6-({[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589162.png)
![N-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B5589177.png)